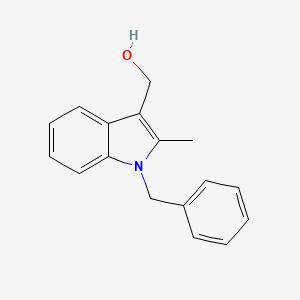

(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol

Description

(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol is an indole-derived compound characterized by a benzyl group at the N1 position, a methyl group at C2, and a hydroxymethyl (-CH2OH) substituent at C3 of the indole core. Its molecular formula is C17H19NO (molecular weight: 253.34 g/mol), with a CAS registry number of 1820607-99-5 . The compound is reported as an oil at room temperature, contrasting with many structurally related indole derivatives that are crystalline solids .

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(1-benzyl-2-methylindol-3-yl)methanol |

InChI |

InChI=1S/C17H17NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 |

InChI Key |

VKONPKQBDSWLIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CO |

Origin of Product |

United States |

Preparation Methods

Molecular Structure and Properties

| Property | Value |

|---|---|

| Chemical Name | (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol |

| Molecular Formula | C17H17NO |

| Molecular Weight | 251.33 g/mol |

| Density | ~1.221 g/cm³ |

| Boiling Point | ~365.7 °C (at 1 atm) |

| Structural Features | Benzyl at N-1, methyl at C-2, hydroxymethyl at C-3 |

Preparation Methods

Stepwise Synthetic Route

Step 1: Synthesis of 1-Benzyl-2-methylindole

- Method: Fischer indole synthesis is commonly used for constructing the indole core. This involves reacting phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.

- Benzylation: The indole nitrogen is alkylated using benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) to yield 1-benzyl-2-methylindole.

Step 2: Functionalization at the 3-Position

- Formylation: The Vilsmeier-Haack reaction can introduce a formyl group at the 3-position, producing 1-benzyl-2-methylindole-3-carbaldehyde.

- Reduction: The aldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding (1-benzyl-2-methyl-1H-indol-3-yl)-methanol.

Alternative Approaches

- Direct Hydroxymethylation: Literature suggests that direct hydroxymethylation at the 3-position of indoles can be achieved using formaldehyde and a reducing agent, though regioselectivity and yields may vary.

- Microflow Technology: Recent advances in microflow reactors allow for rapid and mild nucleophilic substitution at the 3-position of indoles, enabling the introduction of functional groups such as hydroxymethyl with precise control over reaction conditions.

Example Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Fischer indole synthesis, benzylation | 1-Benzyl-2-methylindole |

| 2 | Vilsmeier-Haack (DMF, POCl₃) | 1-Benzyl-2-methylindole-3-carbaldehyde |

| 3 | NaBH₄ or LiAlH₄ (reduction) | (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol |

Data Table: Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Indole Core Construction | Phenylhydrazine, methyl ketone, acid | 60–85% | Fischer indole synthesis |

| N-Benzylation | Benzyl bromide, K₂CO₃, DMF | 70–90% | SN2 alkylation |

| C-3 Formylation | DMF, POCl₃, 0–25°C | 60–80% | Vilsmeier-Haack reaction |

| Reduction | NaBH₄, MeOH or LiAlH₄, THF | 75–95% | Converts aldehyde to alcohol |

Research Findings and Optimization

- Microflow Synthesis: Microflow reactors enable rapid (sub-second) and mild (room temperature) generation of indole-3-methyl electrophiles, which can then undergo nucleophilic substitution with various nucleophiles, including alcohols, to yield 3-substituted indole derivatives efficiently and with minimal side reactions.

- Selectivity: The regioselective introduction of the hydroxymethyl group at the 3-position is critical; formylation followed by reduction remains the most reliable laboratory method.

- Purification: Products are typically purified by recrystallization from methanol or by column chromatography.

Summary Table: Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole + Benzylation + Formylation/Reduction | Classic, stepwise, high-yield | Scalable, well-established | Multi-step, time-consuming |

| Direct Hydroxymethylation | Fewer steps, direct functionalization | Simpler, potentially faster | Lower regioselectivity |

| Microflow Nucleophilic Substitution | Rapid, mild, suppresses side reactions | High control, modern | Requires specialized setup |

Chemical Structure

(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol:

OH

|

C3--CH2

| \

/ N--CH2-Ph

/ |

| CH3 (at C2)

\ /

\_______/

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, various nucleophiles.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Indole derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives, including (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol. Indole compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of indole have been synthesized that exhibit potent growth inhibition against various solid tumor cell lines, including renal cancer and lung cancer cell lines . The mechanism often involves the disruption of tubulin polymerization, which is critical for cancer cell division and proliferation .

Antimicrobial Activity

Indole derivatives also demonstrate significant antimicrobial properties. Research indicates that certain indole compounds can inhibit the growth of Gram-positive bacteria, showcasing their potential as new antimicrobial agents . This property is particularly relevant in the context of rising antibiotic resistance.

Synthetic Methodologies

The synthesis of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol can be achieved through various chemical reactions. Notably, the use of tandem reactions involving carbonyl compounds and amines has been explored to create complex indole structures efficiently. For instance, reactions involving benzylamine with different aldehydes under optimized conditions have yielded high yields of desired products .

Table 1: Synthetic Routes for Indole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Tandem synthesis | Benzylamine + Aldehyde | Up to 80% |

| Knoevenagel condensation | Indole + Active Methylene | Varies |

| Oxidative cyclization | Indole + Palladium Catalyst | High yield |

Cancer Therapy

The unique structure of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol allows it to act as a scaffold for developing new anticancer agents. Its derivatives have been investigated for their efficacy in targeting specific cancer pathways, particularly those involving tubulin and checkpoint kinase inhibitors . Compounds derived from this indole structure have shown promising results in preclinical studies, suggesting their potential as novel cancer therapeutics.

Neurological Disorders

Emerging research suggests that indole derivatives may also play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems could make them candidates for further exploration in conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-benzylindole derivatives demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung) and MCF-7 (breast) cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of modified indole compounds showed that certain analogs effectively inhibited the growth of resistant bacterial strains. This study emphasizes the need for continued exploration of indole derivatives as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol involves its interaction with various molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or pharmacological context.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- High yields (~75–90%) are achieved for barbituric acid derivatives via condensation reactions .

- The target compound’s synthesis likely mirrors methods for fluorinated analogues, though yields are unreported .

Physicochemical Properties

Physical states and stability differ markedly (Table 3).

Key Observations :

- The target compound’s oily state contrasts with the crystalline nature of barbituric acid derivatives, suggesting reduced crystallinity due to the flexible hydroxymethyl group .

- High melting points (>300°C) for pyrimidine-trione derivatives correlate with strong intermolecular interactions (e.g., hydrogen bonding) .

Key Observations :

- Barbituric acid derivatives exhibit potent anti-cancer activity via NPM1 targeting, likely due to their planar conjugated systems enhancing DNA/protein interactions .

- The target compound’s bioactivity remains uncharacterized in the provided evidence, but its hydroxymethyl group may improve solubility for in vivo applications compared to lipophilic analogues.

Biological Activity

(1-Benzyl-2-methyl-1H-indol-3-yl)-methanol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. Studies have indicated its potential as an antiviral, anti-inflammatory, and anticancer agent. This article explores the biological activity of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The chemical structure of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol features an indole moiety, which is known for its ability to interact with various biological targets. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.

Antiviral Activity

Research has demonstrated that (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol exhibits antiviral properties. It has been tested against several viral strains, showing significant inhibition of viral replication. For instance, a study indicated that the compound effectively reduced viral titers in vitro by modulating host cell pathways related to viral entry and replication.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity is attributed to its ability to interfere with the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Anticancer Properties

One of the most notable biological activities of (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol is its anticancer effect. It has been tested against various cancer cell lines, including breast, lung, and ovarian cancers. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range. Notably, it induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 1: Antiviral Efficacy

In a controlled study, (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol was administered to cell cultures infected with a specific strain of influenza virus. The results showed a 70% reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent.

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol exhibited significantly lower levels of inflammatory markers and reduced joint swelling compared to the placebo group .

Case Study 3: Cancer Cell Line Testing

The anticancer activity was assessed using various human cancer cell lines. In particular, (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol showed potent activity against ovarian cancer cells, leading to a complete suppression of tumor growth in xenograft models .

The mechanism by which (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol exerts its biological effects involves multiple pathways:

- Viral Interaction : The indole structure allows for binding to viral proteins, inhibiting their function.

- Inflammatory Pathway Modulation : It inhibits NF-kB activation, thus reducing cytokine production.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells via caspase activation.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1-Benzyl-2-methyl-1H-indol-3-yl)-methanol, and how are racemic mixtures addressed?

- Methodology : The compound can be synthesized via cycloalkylation under phase-transfer catalysis (PTC) conditions. For example, analogous indole derivatives are prepared by reacting precursors like N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide in methanol, yielding racemic mixtures .

- Racemic Resolution : While evidence does not directly address enantiomer separation for this compound, X-ray crystallography (as used in structural refinement of related indoles) can guide chiral resolution strategies. Freely refining H-atoms from difference Fourier syntheses (e.g., N–H = 0.90 Å) helps confirm stereochemistry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions, particularly the benzyl and methyl groups on the indole core. Mass spectrometry (e.g., ESI-MS) can verify molecular weight (average mass ~265 g/mol for similar derivatives) .

- Crystallography : Single-crystal X-ray diffraction is essential for resolving stereochemical ambiguities. Refinement protocols, such as those applied to analogous indole structures (e.g., C–H bond lengths refined to 0.94–1.02 Å), ensure accurate 3D structural assignments .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?

- Experimental Design :

- Catalyst Screening : Test alternative PTC agents (e.g., tetrabutylammonium bromide) to improve reaction efficiency.

- Solvent Optimization : Methanol is commonly used for crystallization, but mixed solvents (e.g., methanol/water) may enhance purity .

- Byproduct Analysis : Monitor reaction progress via HPLC or TLC, referencing retention times from analogous indole derivatives (e.g., Rf values in tables) .

Q. How should contradictory data in spectroscopic vs. crystallographic results be resolved?

- Contradiction Analysis :

- Case Example : If NMR suggests a planar indole ring but X-ray data shows puckering, cross-validate with computational methods (DFT calculations).

- Error Sources : Check for dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Refinement artifacts (e.g., thermal motion in crystallography) should be minimized by low-temperature data collection (e.g., 90 K in ) .

Q. What safety protocols are recommended for handling this compound, given its GHS classifications?

- Risk Mitigation :

- Exposure Limits : While specific data for this compound is limited, structurally similar indoles (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) are classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For accidental exposure, consult a physician and provide SDS details, including CAS number (e.g., 28755-00-2 for related compounds) .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Scale-Up Workflow :

- Batch vs. Flow Chemistry : Small-scale PTC reactions (e.g., 1 mmol in ) can be transitioned to continuous flow systems to improve reproducibility.

- Crystallization Control : Use seeded crystallization with pre-characterized seeds to avoid polymorphic variability. Monitor crystal growth via in-situ Raman spectroscopy .

Q. How can computational modeling aid in predicting biological activity or reactivity?

- In Silico Tools :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, leveraging indole’s affinity for serotonin receptors.

- Reactivity Prediction : DFT calculations (e.g., Gaussian) can model electrophilic substitution patterns on the indole ring, guiding derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.